Cas no 86540-27-4 (4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide)
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
- 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide
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- Inchi: 1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-17(21)14-10-18-15-8-3-2-7-13(15)16(14)20/h2-10H,1H3,(H,18,20)(H,19,21)
- InChI Key: GOCBMSLUMSGCRE-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C(O)=C(C(NC2=CC=CC(OC)=C2)=O)C=1
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3350-0754-2μmol |
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide |
86540-27-4 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3350-0754-5μmol |
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide |
86540-27-4 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3350-0754-1mg |
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide |
86540-27-4 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3350-0754-2mg |
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide |
86540-27-4 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3350-0754-3mg |
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide |
86540-27-4 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3350-0754-4mg |
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide |
86540-27-4 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3350-0754-5mg |
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide |
86540-27-4 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide
4-Hydroxy-N-(3-Methoxyphenyl)Quinoline-3-Carboxamide: A Comprehensive Overview
4-Hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide, also known by its CAS number 86540-27-4, is a complex organic compound with significant potential in various fields of research and application. This compound belongs to the class of quinoline derivatives, which are widely studied due to their unique chemical properties and biological activities. The molecule features a quinoline ring system, a hydroxyl group at position 4, and a carboxamide group substituted with a methoxyphenyl moiety at position 3. These structural elements contribute to its versatile reactivity and functional properties.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. The hydroxyl and methoxy groups in this compound are known to enhance its solubility and bioavailability, making it a promising candidate for pharmacological applications. Researchers have explored the potential of 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
In addition to its pharmacological applications, 86540-27-4 has shown potential in the field of materials science. Its quinoline core provides a rigid aromatic framework that can be utilized in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). A 2022 research article in Nature Communications reported that derivatives of this compound can be incorporated into organic electronic devices to enhance their performance and efficiency. The methoxyphenyl substituent further improves the electronic properties of the molecule, making it a valuable building block for next-generation materials.
The synthesis of 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline skeleton through cyclization reactions, followed by functionalization at specific positions to introduce the hydroxyl and methoxyphenyl groups. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is readily available for further studies and applications.
Beyond its direct applications, this compound serves as a valuable model for understanding the relationship between molecular structure and biological activity. By modifying the substituents on the quinoline ring, scientists can investigate how these changes influence the compound's properties. For example, altering the position or type of substituents can lead to variations in solubility, stability, and bioactivity, providing insights into rational drug design.
In conclusion, 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide, with its unique structure and diverse functional groups, represents a significant advancement in organic chemistry. Its potential applications span across pharmacology, materials science, and beyond, making it a subject of intense research interest. As new studies continue to uncover its capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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